molecular formula C11H11ClO3 B6192170 (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans CAS No. 1812175-29-3

(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Cat. No.: B6192170
CAS No.: 1812175-29-3
M. Wt: 226.7
InChI Key:
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Description

(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclobutane ring formation reaction, followed by the introduction of the hydroxyl and carboxylic acid groups through subsequent reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and stability. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on a cyclobutane ring. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

1812175-29-3

Molecular Formula

C11H11ClO3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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